molecular formula C29H27N3O5S B11966456 3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate

3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate

Cat. No.: B11966456
M. Wt: 529.6 g/mol
InChI Key: WKNDHSDYWPGOPP-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazole core, a naphthyl acetate moiety, and a methoxy-pentyloxy benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the naphthyl acetate and benzylidene groups. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE is unique due to its complex structure and the combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or luteolin.

Properties

Molecular Formula

C29H27N3O5S

Molecular Weight

529.6 g/mol

IUPAC Name

[3-[(5E)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl] acetate

InChI

InChI=1S/C29H27N3O5S/c1-4-5-8-13-36-23-12-11-19(14-25(23)35-3)15-26-28(34)32-29(38-26)30-27(31-32)22-16-20-9-6-7-10-21(20)17-24(22)37-18(2)33/h6-7,9-12,14-17H,4-5,8,13H2,1-3H3/b26-15+

InChI Key

WKNDHSDYWPGOPP-CVKSISIWSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.